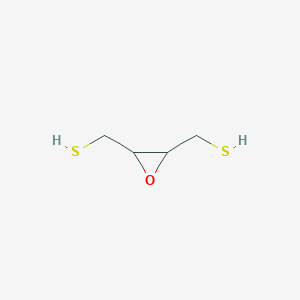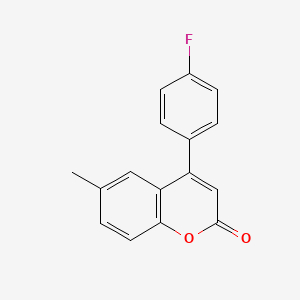
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butylamino and diphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups, thereby diversifying the compound’s applications.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.
科学研究应用
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
作用机制
The mechanism by which 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Known for their pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole Derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
What sets 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.
属性
CAS 编号 |
601520-18-7 |
|---|---|
分子式 |
C25H24N2O2 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
3-(butylamino)-1,3-diphenylquinoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O2/c1-2-3-18-26-25(19-12-6-4-7-13-19)23(28)21-16-10-11-17-22(21)27(24(25)29)20-14-8-5-9-15-20/h4-17,26H,2-3,18H2,1H3 |
InChI 键 |
UFWLFBRGDQSTQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)
